2-(3-Tert-butylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3-tert-butylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEUGESJSVWLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679957 | |
| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-10-5 | |
| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Benzene Derivatives via Friedel-Crafts Reaction
A foundational method involves Friedel-Crafts alkylation of toluene derivatives with tert-butyl chloride in the presence of Lewis acids such as AlCl. This route produces 3-tert-butyltoluene, which is subsequently oxidized to the corresponding benzoic acid. Carboxylation at the methyl group is achieved through radical-initiated bromination followed by nucleophilic substitution with cyanide and hydrolysis.
Key Steps :
-
Tert-Butylation :
Yields up to 78% are reported when using dichloromethane as the solvent. -
Oxidation and Functionalization :
Bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the methyl position, which is displaced by a cyano group using KCN. Acidic hydrolysis then converts the nitrile to the carboxylic acid.
Challenges :
Coupling Reactions Using Magnesium Alkoxide Catalysts
A patent by WO2019211868A1 discloses a high-yielding coupling strategy between 3-(tert-butoxy)-3-oxopropanoic acid and 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. The reaction employs magnesium methoxide as a catalyst and cesium carbonate as a base in dimethoxyethane (DME), achieving 83% yield.
Reaction Conditions :
-
Catalyst : Magnesium methoxide (10 mol%)
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Base : Cesium carbonate (2.5 equiv)
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Solvent : 1,2-Dimethoxyethane at 85–90°C
-
Time : 5–6 hours
Mechanistic Insight :
The magnesium alkoxide facilitates deprotonation of the carboxylic acid, forming a nucleophilic enolate that attacks the electrophilic iodophenyl intermediate. This method minimizes side products, as evidenced by NMR purity >95%.
Table 1 : Optimization of Coupling Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 10 mol% | 83 | 95 |
| Temperature | 85°C | 80 | 93 |
| Solvent | DME | 83 | 95 |
| Base | CsCO | 83 | 95 |
Acid-Catalyzed Condensation with 2-(Aminooxy)-2-Methylpropanoic Acid
A procedure from the Royal Society of Chemistry involves condensing ketones with 2-(aminooxy)-2-methylpropanoic acid hydrochloride in ethanol under reflux. Sodium acetate acts as a mild base, promoting imine formation followed by hydrolysis to the carboxylic acid.
Procedure :
-
Reagents :
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2-(Aminooxy)-2-methylpropanoic acid hydrochloride (1.2 equiv)
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Sodium acetate (2.4 equiv)
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Ethanol (0.2 M)
-
-
Steps :
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Reflux for 4–6 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
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Yield : 83% for analogous structures, with single-isomer products confirmed by NMR.
Reaction Optimization and Conditioning
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates in coupling methods but require stringent drying to prevent hydrolysis. Conversely, ethanol in condensation routes offers cost efficiency but limits scalability due to low boiling points.
Table 2 : Solvent Performance Comparison
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DME | 7.2 | 85 | 83 |
| Ethanol | 24.3 | 78 | 83 |
| DMF | 36.7 | 153 | 81 |
Role of Conducting Salts in Electrochemical Methods
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies batches to >99% purity.
Spectroscopic Confirmation
Industrial Applications and Scalability
The magnesium alkoxide-mediated coupling is preferred for kilogram-scale synthesis due to its robustness and compatibility with continuous flow reactors. Recent advances in electrochemical methods promise greener alternatives by reducing halogenated solvent use .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(3-Tert-butylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between 2-(3-tert-butylphenyl)-2-methylpropanoic acid and its analogs:
Reaction Pathways and Stability
- Radical Addition Behavior: The tert-butyl group in 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid diverts radical addition from typical N/O sites to a 1,6-adduct due to steric effects . This contrasts with less hindered analogs like 1,4-di-t-butyl-2-nitrosobenzene, which form N,O-adducts.
- Degradation Profiles : Ciprofibrate analogs degrade under basic conditions to form carboxylated products (e.g., compound 13 in ), highlighting the influence of substituents on stability .
Biological Activity
2-(3-Tert-butylphenyl)-2-methylpropanoic acid, also known as 3-(3-tert-butylphenyl)-2-methylpropanoic acid , is a chemical compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(3-tert-butylphenyl)-2-methylpropanoic acid
- Molecular Formula : C14H20O2
- CAS Number : 1313712-10-5
The biological activity of this compound is attributed to its interaction with various biochemical pathways. It has been shown to influence:
- Cell Signaling Pathways : The compound may modulate pathways involved in inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting its potential use in managing inflammatory diseases.
Antioxidant Properties
The compound has been evaluated for its ability to scavenge free radicals. In assays measuring oxidative stress, it showed significant activity, indicating its role as a potential therapeutic agent against oxidative damage.
Case Studies and Research Findings
-
In vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of certain cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 65 100 40 - Animal Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain behavior compared to control groups. This suggests its potential for therapeutic applications in conditions like arthritis.
- Toxicological Assessment : Toxicity studies conducted on rodents indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(4-tert-butylphenyl)-2-methylpropanoic acid | C14H20O2 | Anti-inflammatory, Antioxidant |
| 3-(3-tert-butylphenyl)-2-methylbutanoic acid | C14H22O2 | Moderate cytotoxicity |
Q & A
Q. What are the key structural features of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid that influence its chemical reactivity and potential as a synthetic intermediate?
The compound’s reactivity is governed by three structural elements: (1) the tert-butyl group at the 3-position of the phenyl ring, which introduces steric hindrance, directing electrophilic substitutions to less hindered positions; (2) the branched 2-methylpropanoic acid moiety , which enhances stability via hyperconjugation and influences hydrogen-bonding interactions; and (3) the carboxylic acid group , enabling salt formation or esterification for derivatization. These features collectively enhance its utility in multi-step syntheses, particularly in protecting-group strategies for complex molecules .
Q. What standard synthetic routes are employed for the preparation of this compound, and how do reaction conditions affect yield and purity?
Common methods include:
- Friedel-Crafts alkylation : Reacting 3-tert-butyltoluene with methyl acrylate under Lewis acid catalysis (e.g., AlCl₃), followed by hydrolysis to the carboxylic acid.
- Ester hydrolysis : Starting from pre-formed esters (e.g., methyl 2-(3-tert-butylphenyl)-2-methylpropanoate) using NaOH/EtOH. Yield optimization requires careful control of catalyst loading (excess AlCl₃ can cause over-alkylation) and temperature (hydrolysis at 60–80°C minimizes side reactions). Purity is improved via recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers.
- Circular Dichroism (CD) Spectroscopy to confirm absolute configuration.
- Single-crystal X-ray diffraction for definitive structural assignment, particularly when unexpected diastereomers form due to steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed for derivatives of this compound?
Contradictions often arise from dynamic rotational isomerism or solvent-dependent conformational changes . Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns.
- Isotopic labeling : Deuterating the tert-butyl group reduces signal overlap in H NMR.
- DFT calculations : Modeling predicted chemical shifts to match experimental data .
Q. What computational strategies are recommended to predict the binding modes of this compound with cyclooxygenase (COX) isoforms?
- Molecular docking (AutoDock Vina, Glide) : Screen against COX-1/2 active sites, prioritizing poses where the tert-butyl group occupies hydrophobic pockets.
- Molecular Dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and Arg120/His90 residues.
- QM/MM hybrid methods : Refine electronic interactions at the binding interface, particularly charge transfer effects .
Q. How does the tert-butyl substituent’s position on the phenyl ring affect the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?
The 3-tert-butyl substitution enhances lipophilicity (measured via logP assays) compared to 2- or 4-position isomers, improving membrane permeability (tested using Caco-2 cell monolayers). However, this also increases metabolic stability challenges:
- In vitro microsomal assays : Compare hepatic clearance rates across isomers.
- Plasma protein binding (PPB) studies : Use equilibrium dialysis to quantify albumin affinity, which correlates with bioavailability .
Methodological Notes
- Stereochemical Purity : Employ orthogonal protection-deprotection strategies (e.g., tert-butoxycarbonyl (Boc) for amines) to avoid racemization during derivatization .
- Data Reproducibility : Standardize solvent systems (e.g., THF/water ratios) for crystallization to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
